4-(3-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “4-(3-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid” is a bicyclic compound with a carboxylic acid functional group . The bicyclic part of the molecule is a type of polycyclic molecule, which means it contains at least two rings . The presence of a carboxylic acid group (COOH) suggests that it may have acidic properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bicyclic ring and a carboxylic acid functional group . The bicyclic structure could potentially exist in different conformations .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the carboxylic acid group and the bicyclic structure . The carboxylic acid group is typically reactive and can undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of a carboxylic acid group could make it polar and capable of forming hydrogen bonds . The bicyclic structure could influence its shape and possibly its reactivity .Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(3-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid' involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of a functional group, the formation of a bicyclic ring system, and the introduction of a carboxylic acid group.", "Starting Materials": ["3-chlorophenol", "2-bromoacetic acid", "cyclohexene", "sodium hydroxide", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water"], "Reaction": ["Step 1: Protection of the hydroxyl group of 3-chlorophenol using diethyl ether and hydrochloric acid to form 3-chlorophenyl ether", "Step 2: Reaction of 2-bromoacetic acid with sodium hydroxide to form sodium 2-bromoacetate", "Step 3: Reaction of 3-chlorophenyl ether with sodium 2-bromoacetate in the presence of sodium bicarbonate to form the bicyclic intermediate", "Step 4: Hydrolysis of the bicyclic intermediate using hydrochloric acid to form the carboxylic acid group", "Step 5: Neutralization of the reaction mixture using sodium bicarbonate and extraction of the product using diethyl ether", "Step 6: Purification of the product using recrystallization from water and drying to obtain the final product"] } | |
CAS-Nummer |
2167991-21-9 |
Molekularformel |
C12H11ClO3 |
Molekulargewicht |
238.66 g/mol |
IUPAC-Name |
4-(3-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H11ClO3/c13-8-3-1-2-7(4-8)12-5-9(16-6-12)10(12)11(14)15/h1-4,9-10H,5-6H2,(H,14,15) |
InChI-Schlüssel |
SHXOYRITGFGJGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C1(CO2)C3=CC(=CC=C3)Cl)C(=O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.